molecular formula C17H19N3O2S B10865742 N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

Cat. No.: B10865742
M. Wt: 329.4 g/mol
InChI Key: PXDKSXNGZLEAAA-UHFFFAOYSA-N
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Description

N-[3-(Hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide is a cycloheptathiophene-based benzamide derivative characterized by a hydrazinylcarbonyl (-CONHNH₂) substituent at the 3-position of the fused bicyclic thiophene scaffold. Its structural uniqueness lies in the cyclohepta[b]thiophene core, which provides conformational flexibility and diverse substitution patterns, combined with the hydrazide functionality that may influence hydrogen bonding and target interactions .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(hydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C17H19N3O2S/c18-20-16(22)14-12-9-5-2-6-10-13(12)23-17(14)19-15(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,18H2,(H,19,21)(H,20,22)

InChI Key

PXDKSXNGZLEAAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL] with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzamide moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Halogenated or nitro-substituted benzamides.

Scientific Research Applications

N~1~-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s hydrazinylcarbonyl group distinguishes it from analogs with carboxamide, cyano, or methoxy substituents.
  • Compounds like 40 (from ) incorporate aromatic heterocycles (e.g., pyridine), which may enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
Target Compound 2.1* 3 4 81.1
2-Chloro-N-(3-cyano-...)benzamide 5.4 1 3 81.1
Compound 40 () 3.8* 2 5 95.2

*Estimated using analogous data. Notes:

  • Higher XLogP3 values (e.g., 5.4 for the chloro-cyano derivative) correlate with greater lipophilicity, which may affect membrane permeability .

Biological Activity

N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity based on various research findings, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17N3O2S
  • Molecular Weight : 299.39 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the cyclohepta[b]thiophene core, followed by the introduction of hydrazinylcarbonyl and benzamide moieties. Specific reaction conditions include:

  • Cyclization Reactions : To form the cyclohepta[b]thiophene structure.
  • Nucleophilic Substitution : For attaching the hydrazinylcarbonyl group.
  • Coupling Reactions : To link the benzamide component.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Antimicrobial Properties

The compound has demonstrated moderate antimicrobial activity against a range of bacterial and fungal strains. This includes:

  • Gram-positive and Gram-negative Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Shows activity against Candida albicans.

The biological effects of this compound are believed to be mediated through:

  • Enzyme Inhibition : Interacting with specific enzymes involved in cellular processes.
  • Receptor Modulation : Binding to receptors that regulate cell signaling pathways.

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal highlighted that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
  • Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of pathogenic bacteria by disrupting their cell membrane integrity .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsEffectiveness
AnticancerVarious Cancer Cell LinesSignificant inhibition
AntimicrobialStaphylococcus aureusModerate activity
Escherichia coliModerate activity
Candida albicansModerate activity

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